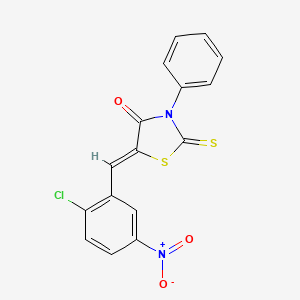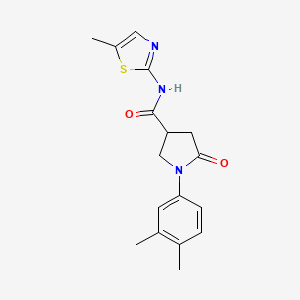![molecular formula C18H13Cl2NO2S2 B4614070 5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)
5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
Thiazolidinones are an important class of heterocyclic compounds with a wide range of biological activities. Their significance in medicinal chemistry stems from their utility as synthons for various biological compounds. Over the years, 1,3-thiazolidin-4-ones have been extensively studied due to their potential in drug discovery and development (Cunico, Gomes, & Vellasco, 2008).
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of chloral with substituted anilines to form 2,2,2-trichloroethylidene anilines, followed by treatment with thioglycolic acid to yield substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. High-resolution magnetic resonance spectra and ab initio calculations provide insights into the conformations of the observed products (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of thiazolidinones, characterized by a five-membered ring with sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4, allows for a variety of substitutions at positions 2, 3, and 5. This flexibility underlies the significant interest in their chemistry and biological activities (Cunico, Gomes, & Vellasco, 2008).
Chemical Reactions and Properties
Thiazolidinones undergo several chemical transformations, serving as intermediates for synthesizing numerous heterocycles. The diversity in their chemical reactions is attributed to the various potential sites for functionalization, enabling the development of compounds with a wide spectrum of biological activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives vary widely depending on their substitution patterns. Factors such as solubility, melting point, and crystallinity can be influenced by minor changes in the molecular structure, affecting their pharmacokinetic profiles and, consequently, their applicability in medicinal chemistry (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of 5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its derivatives has been a subject of study due to their potential in various chemical reactions and as precursors for further chemical modifications. For instance, research demonstrates the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, resulting in the formation of novel compounds with potential applications in material science and medicinal chemistry (Kandeel & Youssef, 2001). Such studies are critical for understanding the chemical behavior and potential utility of thiazolidinone derivatives in various scientific fields.
Structural and Computational Analysis
The crystal structure and computational studies of thiazolidin-4-one derivatives provide insights into their molecular configurations and potential interactions with biological molecules. A study focused on (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one, a closely related compound, highlighted the importance of crystallographic analysis in determining molecular geometry, which is crucial for drug design and material science applications (Khelloul et al., 2016).
Anticancer and Antitrypanosomal Activities
The biological activities of thiazolidin-4-one derivatives, including anticancer and antitrypanosomal effects, have been extensively researched. For example, novel thioxothiazolidin-4-one derivatives demonstrated significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Furthermore, derivatives of thiazolidin-4-one exhibited trypanocidal activity against Trypanosoma brucei species, with some compounds inhibiting parasite growth at sub-micromolar concentrations, indicating their potential use in treating trypanosomiasis (Holota et al., 2019).
Antioxidant Properties
The antioxidant properties of thiazolidin-4-one derivatives have also been a subject of interest. Studies involving the synthesis and evaluation of such compounds reveal their potential as effective antioxidants, which could be beneficial in the development of therapeutic agents for diseases associated with oxidative stress (Akbas et al., 2018).
Propiedades
IUPAC Name |
(5E)-5-[[3-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-21-17(22)16(25-18(21)24)9-11-4-2-5-12(8-11)23-10-13-14(19)6-3-7-15(13)20/h2-9H,10H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBQRPBMUMZTHM-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4613993.png)
![N-(3-bromophenyl)-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4614001.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)-1,3-propanediamine](/img/structure/B4614008.png)
![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![ethyl 2-[({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4614030.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)
![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)